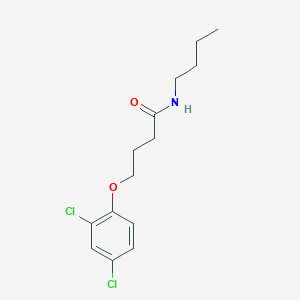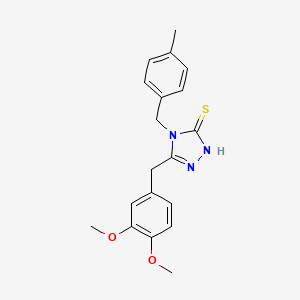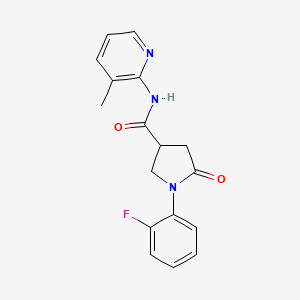![molecular formula C17H18F3N7O2 B4583206 5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4583206.png)
5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
The pyrazolo[1,5-a]pyrimidine scaffold is a core structure found in many biologically active compounds and pharmaceuticals. It is known for its versatile chemical properties and has been a focal point in the synthesis of new therapeutic agents, including those with antitumor activities. The introduction of trifluoromethyl groups and other substituents, such as morpholine, can significantly alter the chemical and physical properties of these compounds, potentially leading to novel biological activities.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multistep synthetic routes starting from simple precursors such as amino-pyrazoles and chloroacetyl compounds. A common approach for incorporating the morpholine and trifluoromethyl groups involves intermediate steps of cyclization, condensation, and substitution reactions to achieve the desired complex structure (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by X-ray crystallography, revealing the spatial arrangement of atoms and the influence of substituents on the overall molecular conformation. The introduction of specific groups, such as the trifluoromethyl group, can impact the molecular geometry and electronic distribution, affecting the compound's reactivity and interaction with biological targets (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, depending on the functional groups present. The reactivity can be further modulated by the addition of electron-withdrawing or electron-donating substituents, such as the trifluoromethyl group, which enhances the compound's electrophilic character and facilitates interactions with nucleophiles (Shablykin et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, of pyrazolo[1,5-a]pyrimidine derivatives are crucial for their application in drug development. The incorporation of a trifluoromethyl group typically increases the compound's lipophilicity, potentially improving its pharmacokinetic properties and membrane permeability (Drev et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structural Insights
The compound of interest, due to its structural complexity and unique functional groups, plays a pivotal role in the synthesis of various heterocyclic compounds. It serves as a precursor in the synthesis of novel compounds with potential biological activities. For instance, research has explored the synthesis of compounds with distinct effective inhibition on the proliferation of some cancer cell lines, highlighting its significance in the development of anticancer agents (Ju Liu et al., 2016). Additionally, compounds derived from similar structures have been evaluated for their anti-inflammatory and analgesic properties, indicating the compound's versatility in medicinal chemistry applications (A. Abu‐Hashem et al., 2020).
Biological Activities and Mechanistic Insights
The structural framework of this compound is conducive to modifications leading to derivatives with notable antitumor and anti-inflammatory activities. For example, derivatives synthesized from similar compounds have shown significant inhibitory activity against COX-2, analgesic activity, and anti-inflammatory activity, underscoring their therapeutic potential (A. Rahmouni et al., 2016). Moreover, the compound and its derivatives exhibit promising antitumor activities, with specific compounds displaying good antitumor activities in in vivo studies (Z. Xin, 2012).
Chemical Characterization and Application
In the realm of chemical research, the detailed study of the compound's crystal structure provides insights into its chemical behavior and interaction with other molecules, facilitating the design of molecules with desired biological activities. The compound's ability to undergo reactions with nitrogen-containing bases, leading to the formation of new heterocyclic compounds, further exemplifies its utility in synthetic chemistry (O. Shablykin et al., 2008).
Propriétés
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-N-morpholin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O2/c1-10-12(9-25(2)23-10)13-7-14(17(18,19)20)27-15(22-13)11(8-21-27)16(28)24-26-3-5-29-6-4-26/h7-9H,3-6H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSYMHLLEULYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(morpholin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)
![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)
![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)
![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)
![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)
![4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4583173.png)




![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4583217.png)